molecular formula C21H22ClN3O3S B2945963 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide CAS No. 1031575-07-1

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide

Cat. No.: B2945963
CAS No.: 1031575-07-1
M. Wt: 431.94
InChI Key: ICEFJHXCODBXCZ-UHFFFAOYSA-N
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide is a complex organic compound belonging to the class of benzothiadiazines. This compound features a benzothiadiazine-1,1-dioxide core with a phenyl group at the 4-position and a chloro substituent at the 6-position. The cyclohexylacetamide moiety is attached to the nitrogen atom of the benzothiadiazine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c22-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)24-25(29(19,27)28)14-20(26)23-17-9-5-2-6-10-17/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEFJHXCODBXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide typically involves multiple steps, starting with the formation of the benzothiadiazine core. One common approach is to start with a suitable phenyl derivative, which undergoes cyclization and oxidation reactions to form the benzothiadiazine-1,1-dioxide ring. Subsequent chlorination at the 6-position and acylation with cyclohexylamine completes the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzothiadiazine ring can be further oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions at the chloro or phenyl positions can lead to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activities and receptor interactions.

Medicine

In the medical field, 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide has potential applications as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure and reactivity profile make it valuable for developing new materials and products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Benzothiadiazine-1,1-dioxide derivatives: : These compounds share the benzothiadiazine core but differ in their substituents and functional groups.

  • Phenyl-substituted benzothiadiazines: : Compounds with similar phenyl groups but different heterocyclic cores.

  • Cyclohexylacetamide derivatives: : Compounds with similar acylamide groups but different core structures.

Uniqueness

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide is unique due to its specific combination of the benzothiadiazine-1,1-dioxide core, chloro substituent, phenyl group, and cyclohexylacetamide moiety. This combination of features may confer distinct biological and chemical properties compared to other similar compounds.

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide is a complex organic molecule that exhibits a range of biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a benzothiadiazine core, characterized by the presence of sulfur and nitrogen atoms, along with various functional groups such as chloro and dioxido moieties. Its molecular formula is C21H24ClN3O3SC_{21}H_{24}ClN_3O_3S with a molecular weight of 443.88 g/mol. The specific arrangement of these groups contributes to the compound's reactivity and biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC21H24ClN3O3SC_{21}H_{24}ClN_3O_3S
Molecular Weight443.88 g/mol
Core StructureBenzothiadiazine
Functional GroupsChloro, Dioxido, Acetamide

Antimicrobial Potential

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, studies on chloroacetamides have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The biological activity is often correlated with the lipophilicity of these compounds, which facilitates their penetration through cell membranes.

Case Study: Antimicrobial Testing

A study screened several N-substituted phenyl-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings revealed that:

  • Effective Against: Gram-positive bacteria (S. aureus, MRSA) and moderately effective against yeast (C. albicans).
  • Less Effective Against: Gram-negative bacteria (E. coli).

The position of substituents on the phenyl ring was found to significantly influence antimicrobial activity.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes.
  • Receptor Interaction: It can bind to cellular receptors, altering signal transduction pathways.
  • Disruption of Cellular Functions: It may interfere with DNA replication or protein synthesis.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. The presence of halogen substitutions has been linked to enhanced binding affinity to biological targets compared to non-halogenated analogs.

Key Insights from Recent Studies

  • Compounds with halogenated phenyl rings showed increased lipophilicity and were more effective against certain pathogens.
  • QSAR models can predict the biological activity based on structural modifications.

Summary of Biological Activities

Activity TypeTarget Organisms/ProcessesObservations
AntimicrobialS. aureus, E. coli, C. albicansEffective against Gram-positive bacteria
Enzyme InhibitionVarious metabolic enzymesPotentially modulates key metabolic pathways
Receptor BindingCellular receptorsAlters signal transduction pathways

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